4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound with the molecular formula C19H20ClFN2O It is characterized by the presence of a benzophenone core substituted with chloro, fluoro, and methylpiperazinomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be carried out using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.
Attachment of the Methylpiperazinomethyl Group: The final step involves the nucleophilic substitution reaction where the methylpiperazinomethyl group is attached to the benzophenone core. This can be done using 4-methylpiperazine and a suitable base such as sodium hydride.
Industrial Production Methods: Industrial production of 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylpiperazinomethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The methylpiperazinomethyl group may facilitate its transport across cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone
- 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone
- 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone
Comparison: 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the specific combination of chloro, fluoro, and methylpiperazinomethyl substituents on the benzophenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Similar compounds may lack one or more of these substituents, resulting in different reactivity and applications.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVSCAYNECOQSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643893 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-27-1 |
Source
|
Record name | Methanone, (4-chloro-2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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